

Cross-validation of experimental results obtained using Benzotrifluoride

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Compound of Interest

Compound Name: **Benzotrifluoride**

Cat. No.: **B045747**

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A Comparative Guide to Benzotrifluoride in Experimental Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, scalability, and environmental impact.

Benzotrifluoride (BTF), also known as α,α,α -trifluorotoluene, has emerged as a versatile and advantageous solvent alternative to more traditional options like dichloromethane (DCM) and toluene. This guide provides an objective comparison of BTF's performance in key organic reactions, supported by experimental data, detailed protocols, and visualizations to inform your research and development endeavors.

Physical and Chemical Properties: A Comparative Overview

Benzotrifluoride possesses a unique combination of physical and chemical properties that make it an attractive solvent for a wide range of applications. Its higher boiling point compared to dichloromethane reduces losses due to evaporation, while its lower toxicity profile offers a safer laboratory environment.^{[1][2]} The trifluoromethyl group imparts moderate polarity and high stability, rendering it inert in many reactive conditions.^{[2][3]}

Property	Benzotrifluoride (BTF)	Dichloromethane (DCM)	Toluene
CAS Number	98-08-8[4]	75-09-2	108-88-3
Molecular Formula	C ₇ H ₅ F ₃ [4]	CH ₂ Cl ₂	C ₇ H ₈
Molecular Weight	146.11 g/mol [4]	84.93 g/mol	92.14 g/mol
Boiling Point	102 °C[4]	39.6 °C	110.6 °C
Density	1.19 g/mL at 20 °C[4]	1.33 g/mL at 20 °C	0.867 g/mL at 20 °C
Flash Point	12 °C[5]	N/A	4 °C
Water Solubility	<0.1 g/100 mL at 21 °C[4]	1.3 g/100 mL at 20 °C	0.05 g/100 mL at 20 °C

Performance in Key Organic Reactions: A Data-Driven Comparison

The efficacy of a solvent is best demonstrated through its performance in a variety of chemical transformations. Below, we present comparative data for several common and synthetically important reactions.

Olefin Metathesis

Olefin metathesis is a powerful tool for carbon-carbon bond formation. While typically performed in chlorinated solvents like DCM, studies have shown that **benzotrifluoride** can be an excellent substitute, in some cases offering superior performance.

Reaction	Catalyst	Solvent	Time (h)	Yield (%)	Reference
Ring-Closing Metathesis	Grubbs II	DCM	2	95	[2]
Ring-Closing Metathesis	Grubbs II	BTF	2	96	[2]
ROMP of Norbornene	Grubbs I	DCM	0.5	98	[2]
ROMP of Norbornene	Grubbs I	BTF	0.5	99	[2]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of biaryl compounds. The choice of solvent can significantly impact reaction efficiency. While ethereal solvents are common, **benzotrifluoride** has been shown to be a viable alternative.

Aryl Halide	Arylboronic Acid	Catalyst /Ligand	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
4-Bromotoluene	Phenylboronic Acid	Pd(OAc) ₂ /SPhos	K ₃ PO ₄	THF	80	12	95[6]
4-Bromotoluene	Phenylboronic Acid	Pd(OAc) ₂ /SPhos	K ₃ PO ₄	BTF	80	12	92
1-Chloro-4-nitrobenzene	Phenylboronic Acid	Pd ₂ (dba) ₃ /XPhos	K ₃ PO ₄	Dioxane	100	18	88
1-Chloro-4-nitrobenzene	Phenylboronic Acid	Pd ₂ (dba) ₃ /XPhos	K ₃ PO ₄	BTF	100	18	85

Green Chemistry Metrics: An Environmental Perspective

The principles of green chemistry encourage the use of substances that minimize or eliminate the use and generation of hazardous substances. **Benzotrifluoride** often presents a more favorable environmental profile compared to halogenated solvents. Key metrics such as the E-factor (Environmental Factor) and Process Mass Intensity (PMI) highlight these advantages.[7]

Solvent	E-Factor (typical range)	Process Mass Intensity (PMI) (typical range)
Benzotrifluoride (BTF)	5-15	50-150
Dichloromethane (DCM)	10-100	100-1000
Toluene	5-20	50-200

Experimental Protocols

To facilitate the adoption of **benzotrifluoride** in your laboratory, we provide the following detailed experimental protocols for key reactions.

Protocol 1: Swern Oxidation of Benzyl Alcohol in Benzotrifluoride

This protocol describes the oxidation of a primary alcohol to an aldehyde using a modified Swern procedure with **benzotrifluoride** as the solvent.

Materials:

- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- **Benzotrifluoride** (BTF), anhydrous
- Benzyl alcohol
- Triethylamine (Et_3N)

Procedure:

- To a solution of oxalyl chloride (1.2 equivalents) in anhydrous **benzotrifluoride** (0.2 M) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (2.5 equivalents) dropwise.
- Stir the mixture for 30 minutes at -78 °C.
- Add a solution of benzyl alcohol (1.0 equivalent) in anhydrous **benzotrifluoride** dropwise, maintaining the temperature at -78 °C.
- Stir the reaction mixture for 1 hour at -78 °C.
- Add triethylamine (5.0 equivalents) dropwise and stir for an additional 30 minutes at -78 °C.
- Allow the reaction to warm to room temperature.

- Quench the reaction with water and extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford benzaldehyde.

Expected Yield: 85-95%

Protocol 2: Friedel-Crafts Acylation of Anisole in Benzotrifluoride

This protocol details the acylation of anisole using acetic anhydride with **benzotrifluoride** as a solvent, which can be an alternative to nitrobenzene or carbon disulfide.

Materials:

- Anisole
- Acetic anhydride
- Aluminum chloride (AlCl_3)
- **Benzotrifluoride** (BTF)

Procedure:

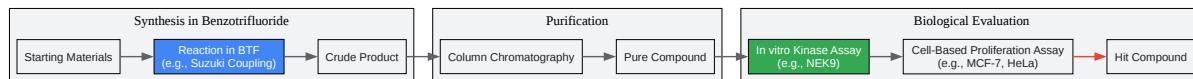
- To a stirred suspension of aluminum chloride (1.1 equivalents) in **benzotrifluoride** (0.5 M) at 0 °C, add acetic anhydride (1.05 equivalents) dropwise.
- Stir the mixture for 15 minutes at 0 °C.
- Add anisole (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.

- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield 4-methoxyacetophenone.

Expected Yield: 90-98%

Visualizing Workflows and Pathways

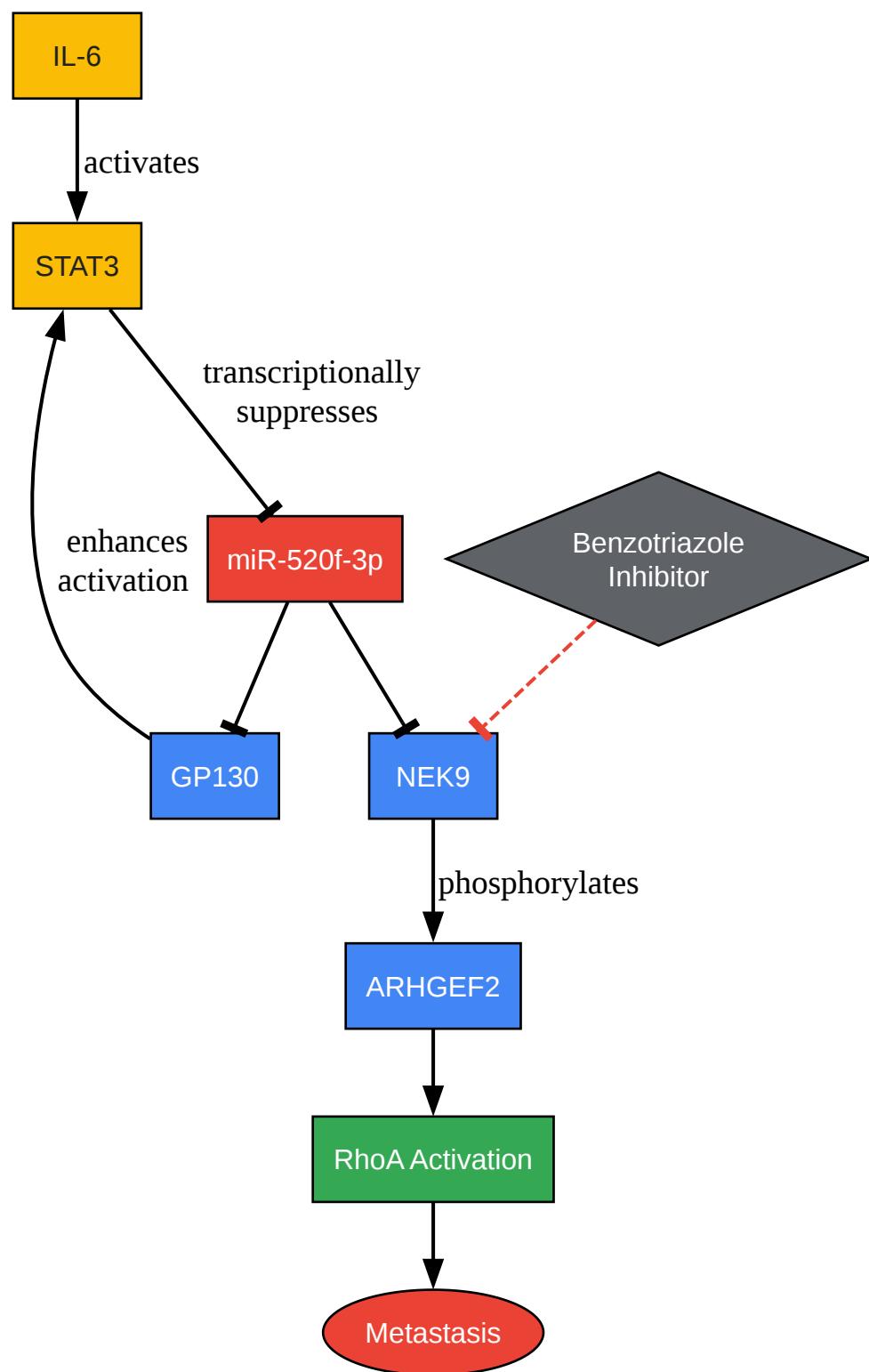
The use of **benzotrifluoride** as a solvent can be integrated into complex synthetic workflows, including those for the discovery of bioactive molecules.



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General workflow for synthesis and biological evaluation.

In drug discovery, compounds synthesized using **benzotrifluoride** can be screened for their activity against various biological targets. For instance, benzotriazole derivatives, which can be synthesized in BTF, have been investigated as inhibitors of NIMA-related kinases (NEKs), such as NEK9.^{[2][8]} The NEK9 signaling pathway is implicated in cancer progression and metastasis.^[1]

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Inhibitory action on the IL-6/STAT3/NEK9 signaling pathway.

This guide demonstrates that **benzotrifluoride** is a robust and often superior solvent for a variety of chemical transformations. Its favorable physical properties, combined with its performance in key reactions and its greener profile, make it a compelling choice for researchers and professionals in drug development and chemical synthesis.

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